molecular formula C2Br2Cl2F2 B1304668 1,2-Dibromo-1,1-dichlorodifluoroethane CAS No. 558-57-6

1,2-Dibromo-1,1-dichlorodifluoroethane

Cat. No.: B1304668
CAS No.: 558-57-6
M. Wt: 292.73 g/mol
InChI Key: JZIAAMATGHHTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-1,1-dichlorodifluoroethane: is a halogenated hydrocarbon with the molecular formula C2Br2Cl2F2 . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an ethane backbone. It is a colorless, low-odor, non-flammable liquid with a boiling point of approximately -30°C and a melting point of around -90°C .

Biochemical Analysis

Biochemical Properties

1,2-Dibromo-1,1-dichloro-2,2-difluoroethane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, such as DNA and proteins, potentially causing mutagenic or carcinogenic effects . Additionally, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation .

Cellular Effects

The effects of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK and NF-κB pathways . These pathways play crucial roles in regulating cell survival, apoptosis, and inflammation. Furthermore, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can affect gene expression by modulating the activity of transcription factors and epigenetic modifications .

Molecular Mechanism

The molecular mechanism of action of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can inhibit the activity of glutathione S-transferase, an enzyme involved in detoxification processes . This inhibition can result in the accumulation of toxic intermediates within the cell. Additionally, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can induce changes in gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane in in vitro or in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and viability .

Dosage Effects in Animal Models

The effects of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects. At higher doses, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can cause severe toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. Additionally, high doses of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can lead to adverse effects such as neurotoxicity and immunotoxicity .

Metabolic Pathways

1,2-Dibromo-1,1-dichloro-2,2-difluoroethane is involved in several metabolic pathways. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further undergo conjugation reactions with glutathione, catalyzed by glutathione S-transferase, to form less toxic and more water-soluble metabolites . The metabolic flux of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can be influenced by the availability of cofactors and the expression levels of metabolic enzymes .

Transport and Distribution

The transport and distribution of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can accumulate in the endoplasmic reticulum, where it may interact with enzymes involved in protein folding and detoxification . The subcellular localization of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can also affect its ability to induce cellular stress responses and modulate signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1,1-dichlorodifluoroethane can be synthesized through the addition of bromine to tetrafluoroethylene. The reaction involves two steps of bromine addition, followed by condensation, neutralization, and distillation to obtain the final product .

Industrial Production Methods: The industrial production of this compound involves the use of high-purity raw materials, including tetrafluoroethylene and industrial bromine. The process ensures a product purity of at least 99.5% .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-1,1-dichlorodifluoroethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1,2-Dibromo-1,1-dichlorodifluoroethane is used in photochemically initiated reactions to synthesize perfluoro compounds. For example, its reaction with chlorotrifluoroethylene under UV radiation leads to the formation of complex fluorine-based compounds .

Biology and Medicine: Research on this compound has contributed to understanding the rotational isomerism in halogenated compounds. NMR spectroscopy has been used to investigate the solvent effects on the NMR spectra and rotamer energies, providing insights into the molecular behavior of halogenated ethanes in different environments .

Industry: It is used as a solvent in the manufacture of paints, lubricants, and other industrial products. It also serves as an important chemical intermediate in the production of polymers, dyes, and pharmaceuticals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it suitable for specific applications in chemical synthesis and industrial processes .

Properties

IUPAC Name

1,2-dibromo-1,1-dichloro-2,2-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2Cl2F2/c3-1(5,6)2(4,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIAAMATGHHTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Br)(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378799
Record name 1,2-dibromo-1,1-dichloro-2,2-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558-57-6
Record name 1,2-dibromo-1,1-dichloro-2,2-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dibromo-1,1-dichlorodifluoroethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.